

An In-depth Technical Guide to 5-Chloro-2-fluorobenzoic Acid

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Compound of Interest

Compound Name: 5-Chloro-2-fluorobenzoic acid

Cat. No.: B134963

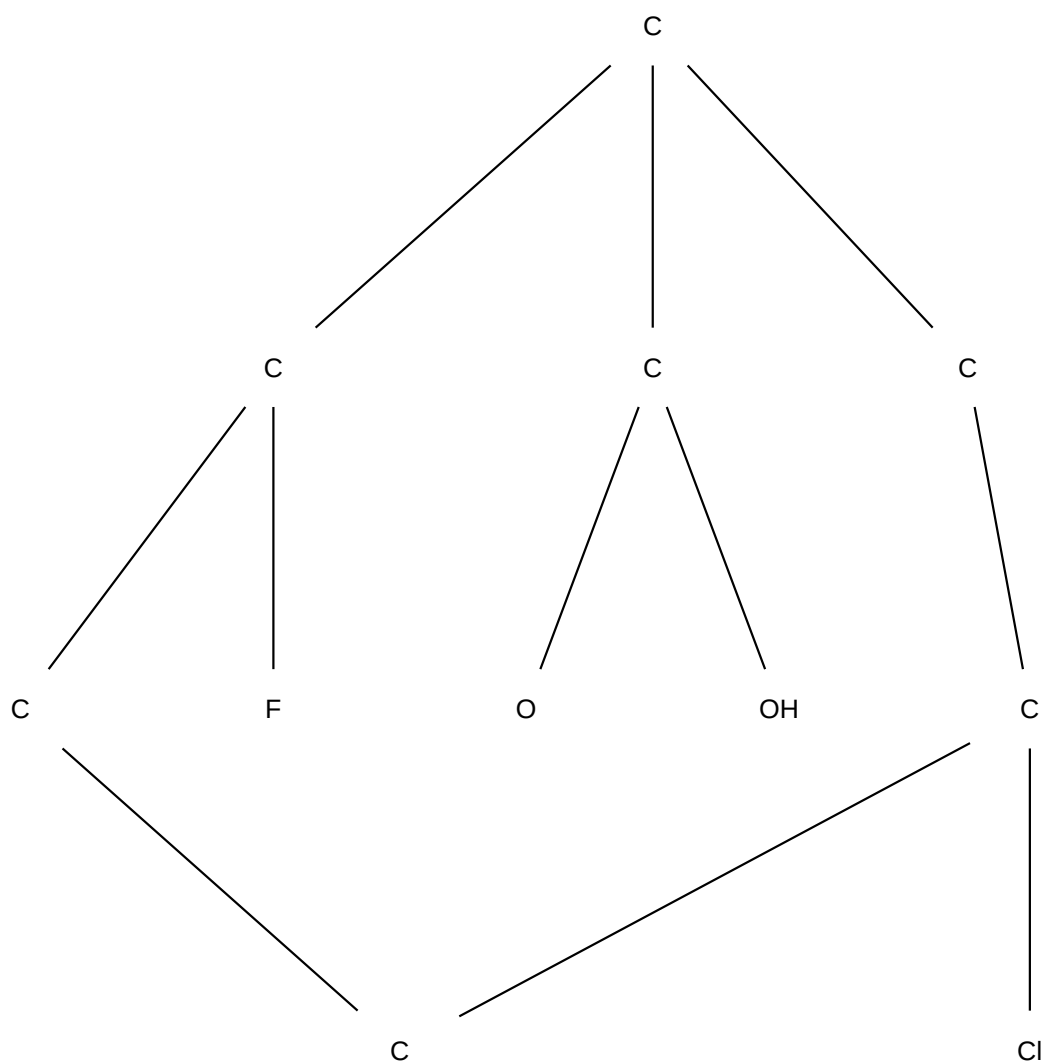
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This technical guide provides a comprehensive overview of **5-Chloro-2-fluorobenzoic acid**, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, and applications, including a representative experimental protocol.

Chemical Identity and Structure

The formal IUPAC name for this compound is **5-Chloro-2-fluorobenzoic acid**.^[1] It is a disubstituted benzoic acid derivative with a chlorine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring.^{[2][3]}

Below is a two-dimensional representation of the chemical structure of **5-Chloro-2-fluorobenzoic acid**.



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Figure 1: Chemical structure of **5-Chloro-2-fluorobenzoic acid**.

Physicochemical Properties

5-Chloro-2-fluorobenzoic acid is typically a white to off-white crystalline powder.^{[4][5]} A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ ClFO ₂	^{[1][3][4]}
Molecular Weight	174.56 g/mol	^{[1][2][3][4]}
CAS Number	394-30-9	^{[1][2][3][4]}
Melting Point	152-157 °C	^{[2][5]}
Boiling Point	~274.7 °C	^[2]
Flash Point	120 °C	^[2]
Purity	≥97%	
InChI Key	WGAVMKXCMDQVNF-UHFFFAOYSA-N	^[1]
SMILES	<chem>C1=CC(=C(C=C1Cl)C(=O)O)F</chem>	^[1]

Applications in Research and Development

The unique arrangement of halogen substituents and the carboxylic acid group makes **5-Chloro-2-fluorobenzoic acid** a versatile building block in organic synthesis.^[2] Its primary applications are in the pharmaceutical and agrochemical sectors.

- **Pharmaceutical Intermediates:** It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^{[2][4]} Notably, it is used in the development of targeted therapies such as pyrimidine-based Aurora kinase inhibitors for cancer treatment, where the chloro substituent can enhance binding affinity.^{[2][3]}
- **Agrochemicals:** The compound is also utilized in the formulation of herbicides and fungicides, contributing to improved efficacy and selectivity in crop protection.^[4]

- Material Science: **5-Chloro-2-fluorobenzoic acid** finds application in the synthesis of advanced polymers, such as poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells.[3]

Experimental Protocol: Synthesis of 5-Chloro-2-fluorobenzoyl Chloride

The following section details a representative experimental protocol where **5-Chloro-2-fluorobenzoic acid** is a starting material. This procedure describes its conversion to the corresponding acyl chloride, a common step to increase its reactivity for subsequent coupling reactions, such as in the synthesis of polymeric electrolyte membranes.[3]

Objective: To synthesize 5-Chloro-2-fluorobenzoyl chloride from **5-Chloro-2-fluorobenzoic acid**.

Materials:

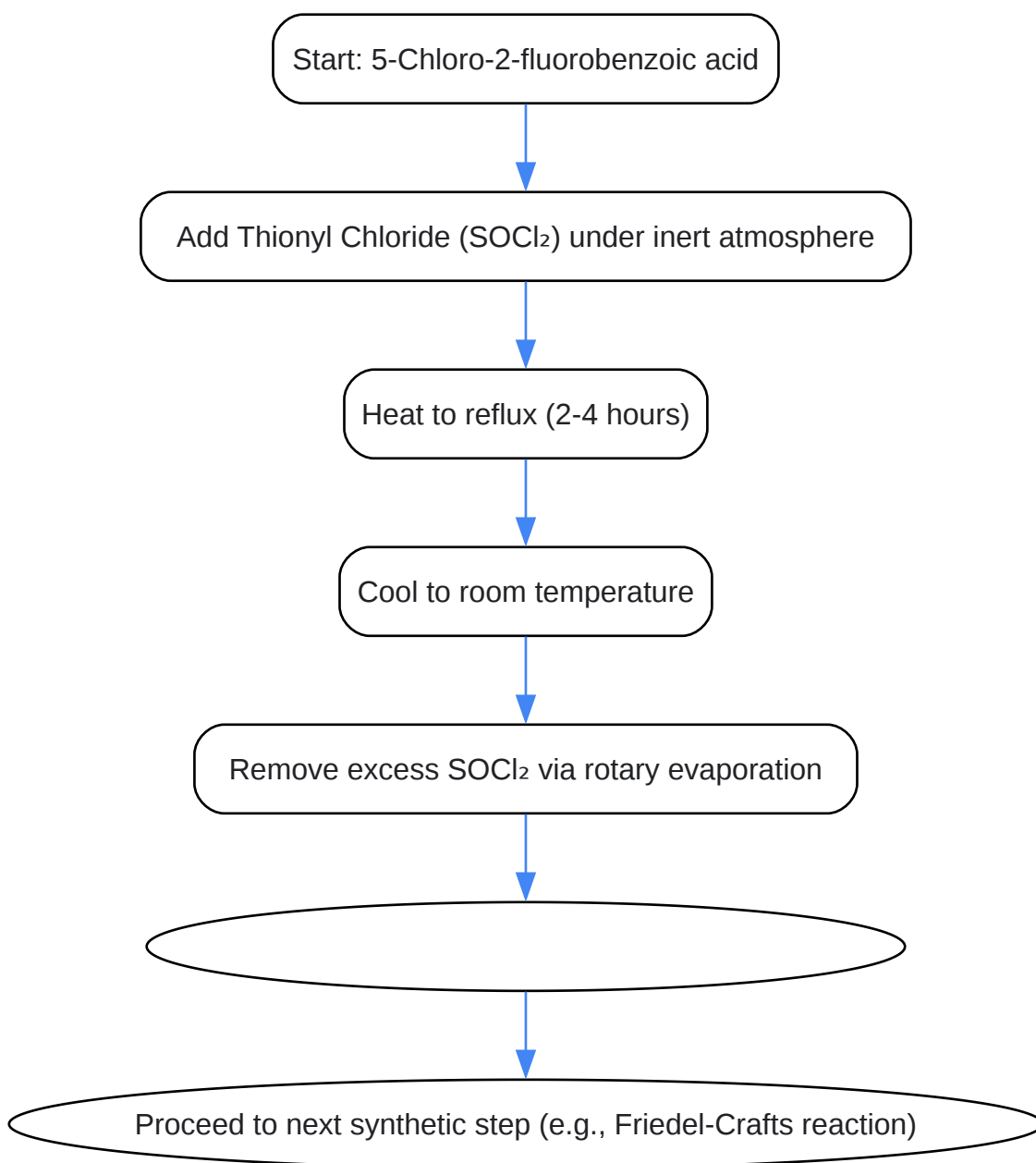
- **5-Chloro-2-fluorobenzoic acid**
- Thionyl chloride (SOCl_2)
- Anhydrous solvent (e.g., Dichloromethane or Toluene)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle
- Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

- In a dry round-bottom flask under an inert atmosphere, add **5-Chloro-2-fluorobenzoic acid**.
- Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask.

- Optionally, a catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
- Fit the flask with a reflux condenser and gently heat the reaction mixture to reflux (the temperature will depend on the boiling point of thionyl chloride, 76 °C).
- Maintain the reflux with stirring for 2-4 hours, or until the reaction is complete (cessation of gas evolution, HCl and SO₂). Progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
- After completion, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure. This is typically done via rotary evaporation.
- The resulting crude 5-Chloro-2-fluorobenzoyl chloride can be purified by vacuum distillation or used directly in the subsequent reaction step, such as a Friedel-Crafts reaction.^[3]

The logical workflow for this experimental protocol is visualized in the diagram below.



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Figure 2: Workflow for the synthesis of 5-Chloro-2-fluorobenzoyl chloride.

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References

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